
6-(二氟甲基)吡啶-3-胺
描述
“6-(Difluoromethyl)pyridin-3-amine” is a chemical compound with the CAS Number: 913090-41-2. Its linear formula is C6H6F2N2 . The compound is stored in a dark place, under an inert atmosphere, and in a freezer under -20C .
Physical And Chemical Properties Analysis
“6-(Difluoromethyl)pyridin-3-amine” has a molecular weight of 144.12 g/mol . It’s a solid or liquid at room temperature . It’s shipped in a cold pack .
科学研究应用
Pharmaceutical Research
6-(Difluoromethyl)pyridin-3-amine is utilized in pharmaceutical research for the development of new therapeutic agents. Its difluoromethyl group is particularly valuable for creating compounds with enhanced metabolic stability and bioavailability . This compound can serve as a building block for the synthesis of various drugs, potentially leading to treatments for diseases that currently lack effective medication.
Agrochemical Development
In agrochemical research, this compound is explored for its potential to create novel pesticides and herbicides. The difluoromethyl group in 6-(Difluoromethyl)pyridin-3-amine may contribute to the development of agrochemicals with improved efficacy and reduced environmental impact .
Material Science
Researchers in material science may employ 6-(Difluoromethyl)pyridin-3-amine to synthesize new polymeric materials. Its incorporation into polymers could result in materials with unique properties such as increased thermal stability or chemical resistance .
Late-Stage Functionalization
The compound is significant in late-stage functionalization, where it is used to introduce difluoromethyl groups into complex molecules. This is particularly useful in the modification of biologically active compounds, enhancing their pharmacological profile .
Protein Engineering
In protein engineering, 6-(Difluoromethyl)pyridin-3-amine can be used for site-selective modification of proteins. This allows for the precise alteration of protein function and stability, which is crucial for the development of protein-based therapeutics .
Fluorine Chemistry
As a fluorinated compound, 6-(Difluoromethyl)pyridin-3-amine is important in the field of fluorine chemistry. It is used to study the effects of fluorination on molecular structure and reactivity, which has implications for the design of fluorine-containing pharmaceuticals and agrochemicals .
Catalysis
This compound may also find applications in catalysis, particularly in reactions where the difluoromethyl group acts as a key functional moiety. It could lead to the discovery of new catalytic processes that are more efficient and selective .
Environmental Science
In environmental science, the study of 6-(Difluoromethyl)pyridin-3-amine can help understand the behavior of fluorinated compounds in the environment. This knowledge is essential for assessing the environmental impact of fluorinated pollutants and developing strategies for their remediation .
作用机制
安全和危害
The compound has several hazard statements including H302, H314, H317, H330, H341, H360, H372, and H411 . These codes indicate various hazards such as harmful if swallowed (H302), causes severe skin burns and eye damage (H314), may cause an allergic skin reaction (H317), fatal if inhaled (H330), suspected of causing genetic defects (H341), may damage fertility or the unborn child (H360), causes damage to organs through prolonged or repeated exposure (H372), and toxic to aquatic life with long-lasting effects (H411) .
属性
IUPAC Name |
6-(difluoromethyl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2/c7-6(8)5-2-1-4(9)3-10-5/h1-3,6H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLQZHZHFXWMOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00717383 | |
| Record name | 6-(Difluoromethyl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
913090-41-2 | |
| Record name | 6-(Difluoromethyl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

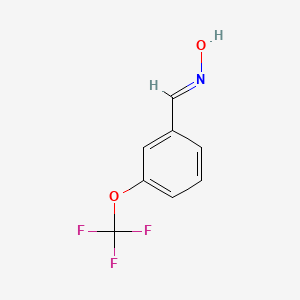
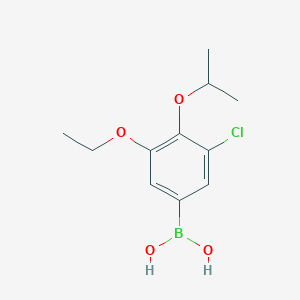

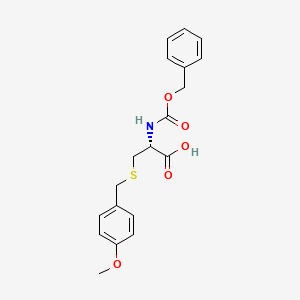

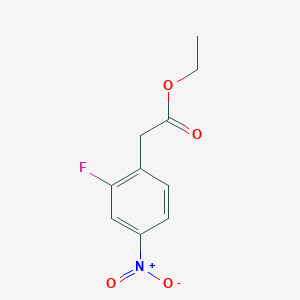
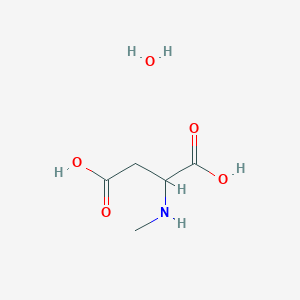



![4,4,5,5-Tetramethyl-2-[3-(prop-2-en-1-yloxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B1426040.png)


